2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid
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Overview
Description
2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid: is a versatile small molecule scaffold that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane structure, which is a bridged bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functionalization: The core structure is then functionalized to introduce the propanoic acid moiety.
Reaction Conditions: Common reagents and conditions used in these reactions include palladium-catalyzed reactions, hydrogenation, and various organic solvents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors and signaling pathways, influencing cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic system.
Norbornadiene: A diene with two double bonds in the bicyclic system
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid is unique due to its specific functionalization with a propanoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
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Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H16O2/c1-6(10(11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,11,12) |
InChI Key |
ALAUAQSSTNVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)C(=O)O |
Origin of Product |
United States |
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